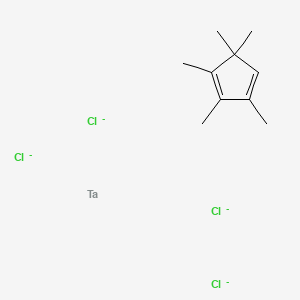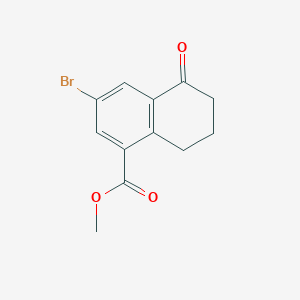
Methyl 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a chemical compound with a complex structure that includes a bromine atom, a ketone group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the bromination of 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, followed by methylation to form the ester. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, followed by esterification using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in an inert solvent like tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and ketone group can participate in various biochemical reactions, influencing cellular pathways and molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid: Similar structure but lacks the methyl ester group.
Methyl 3-bromo-5-oxo-6,7,8-trihydronaphthalene-1-carboxylate: Similar structure with slight variations in the hydrogenation state.
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .
Propiedades
Fórmula molecular |
C12H11BrO3 |
|---|---|
Peso molecular |
283.12 g/mol |
Nombre IUPAC |
methyl 3-bromo-5-oxo-7,8-dihydro-6H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C12H11BrO3/c1-16-12(15)10-6-7(13)5-9-8(10)3-2-4-11(9)14/h5-6H,2-4H2,1H3 |
Clave InChI |
PLDBQOYZBLYBOK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC2=C1CCCC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


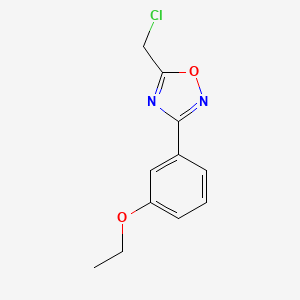
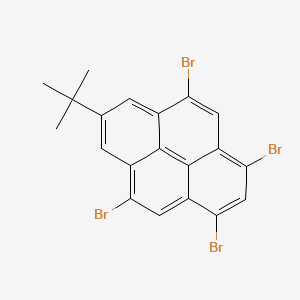
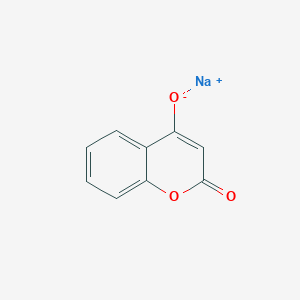

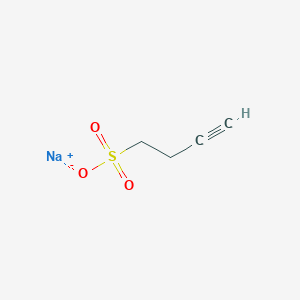

![(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)
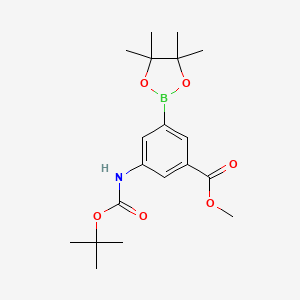
![8-bromo-1-(2-methoxypropyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12505339.png)
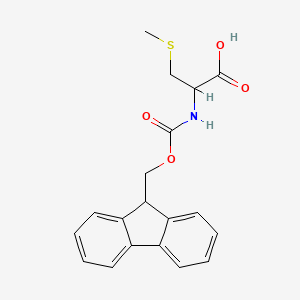
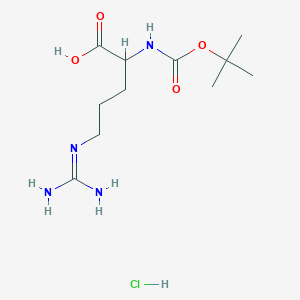
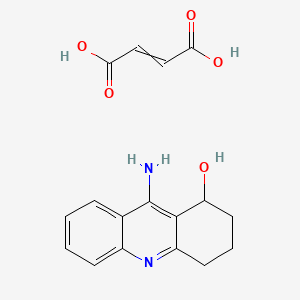
![Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate](/img/structure/B12505362.png)
